Triglycéride

Vue d'ensemble

Description

Le phosphate d'ascorbyle de sodium est un dérivé hydrosoluble de la vitamine C. Il est connu pour sa stabilité et son efficacité dans les formulations de soins de la peau. Contrairement à l'acide ascorbique, qui est sujet à l'oxydation, le phosphate d'ascorbyle de sodium reste stable et conserve sa puissance au fil du temps. Ceci en fait un choix privilégié pour les produits cosmétiques destinés à apporter les bienfaits de la vitamine C à la peau .

Applications De Recherche Scientifique

Le phosphate d'ascorbyle de sodium a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme source stable de vitamine C dans diverses formulations chimiques.

Biologie : Il est étudié pour son rôle dans les mécanismes de défense antioxydante cellulaire.

Médecine : Il est utilisé en dermatologie pour ses propriétés anti-âge, éclaircissantes pour la peau et photoprotectrices.

Industrie : Il est incorporé dans les produits cosmétiques pour améliorer la santé et l'apparence de la peau

5. Mécanisme d'action

Le phosphate d'ascorbyle de sodium exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il capte les radicaux libres, réduisant le stress oxydatif et prévenant les dommages cellulaires.

Synthèse de collagène : Il favorise la production de collagène, améliorant l'élasticité de la peau et réduisant les rides.

Photoprotection : Il renforce la défense de la peau contre les rayons UV, prévenant les coups de soleil et le photovieillissement.

Cibles et voies moléculaires : Il cible les radicaux libres et les espèces réactives de l'oxygène, et il est impliqué dans la voie de synthèse du collagène

Mécanisme D'action

Target of Action

Triglycerols, also known as triacylglycerols, are a type of lipid found in the body. They primarily target adipose tissue, liver, and intestines, where they are synthesized and stored . Triglycerols are also targeted by the enzyme triacylglycerol lipase, which catalyzes the hydrolysis of their ester linkages .

Mode of Action

Triglycerols are biologically inert and serve as a store of fatty acids for energy, which can be released rapidly on demand . They also serve as a reserve of fatty acids for structural purposes or as precursors for lipid mediators . The enzyme triacylglycerol lipase catalyzes the hydrolysis of triglycerols, breaking them down into diacylglycerol and a carboxylate .

Biochemical Pathways

Three main pathways for triglycerol biosynthesis are known: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in the liver and adipose tissue, and a monoacylglycerol pathway in the intestines . In these pathways, the glycerol backbone is produced either by the catabolism of glucose (glycolysis) or by a process known as glyceroneogenesis via pyruvate .

Pharmacokinetics

The pharmacokinetics of triglycerols involve their synthesis, storage, and breakdown. Triglycerols are synthesized in the liver and adipose tissue, stored as ‘lipid droplets’ within cells, and broken down when energy is needed . The breakdown of triglycerols releases glycerol and fatty acids, which are then used as an energy source by various tissues .

Result of Action

The primary result of triglycerol action is the provision of energy. When energy is needed, triglycerols are broken down, releasing fatty acids that can be used as an energy source . Excessive accumulation of triglycerols in human adipose tissue and other organs can result in health problems, including obesity, insulin resistance, steatohepatitis, and cardiomyopathy .

Action Environment

The action of triglycerols is influenced by various environmental factors. For example, the hormones insulin and noradrenaline regulate the breakdown of triglycerols by increasing the activity of the enzyme triacylglycerol lipase . Additionally, lifestyle factors such as diet and exercise can influence triglycerol levels in the body .

Analyse Biochimique

Biochemical Properties

Triglycerol is involved in numerous biochemical reactions, primarily related to energy storage and release. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in triglycerol metabolism is lipase, which catalyzes the hydrolysis of triglycerol into glycerol and free fatty acids. This reaction is essential for the mobilization of stored energy. Additionally, triglycerol interacts with proteins such as perilipin, which coats lipid droplets and regulates lipolysis, and hormone-sensitive lipase, which is activated by hormonal signals to release fatty acids from triglycerol stores .

Cellular Effects

Triglycerol influences various cellular processes, including cell signaling, gene expression, and metabolism. In adipocytes, triglycerol serves as a major energy reserve, and its breakdown provides fatty acids for β-oxidation, a process that generates ATP. Triglycerol also affects cell signaling pathways, such as the activation of protein kinase A (PKA) in response to hormonal signals like adrenaline, which promotes lipolysis. Furthermore, triglycerol metabolism can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

At the molecular level, triglycerol exerts its effects through interactions with specific biomolecules. The hydrolysis of triglycerol by lipase involves the binding of the enzyme to the lipid-water interface, where it catalyzes the cleavage of ester bonds. This process releases glycerol and free fatty acids, which can then be utilized in various metabolic pathways. Triglycerol also plays a role in enzyme activation and inhibition. For example, the presence of triglycerol can inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby regulating lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triglycerol can change over time due to its stability and degradation. Triglycerol is relatively stable under physiological conditions, but it can undergo hydrolysis over time, especially in the presence of lipases. Long-term studies have shown that prolonged exposure to high levels of triglycerol can lead to alterations in cellular function, such as changes in lipid droplet formation and fatty acid composition. These effects are often studied in vitro using cell cultures or in vivo using animal models .

Metabolic Pathways

Triglycerol is involved in several metabolic pathways, including lipolysis and β-oxidation. During lipolysis, triglycerol is hydrolyzed by lipases to release glycerol and free fatty acids. The free fatty acids are then transported to the mitochondria, where they undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerol metabolism also involves interactions with cofactors such as coenzyme A (CoA) and carnitine, which facilitate the transport and oxidation of fatty acids .

Transport and Distribution

Within cells, triglycerol is transported and distributed by various mechanisms. It is stored in lipid droplets, which are dynamic organelles that regulate lipid storage and release. Triglycerol is transported across cellular membranes by specific transporters, such as fatty acid transport proteins (FATPs) and CD36. These transporters facilitate the uptake and release of triglycerol and its metabolites, ensuring proper distribution within tissues .

Subcellular Localization

Triglycerol is primarily localized in lipid droplets within cells. These droplets are surrounded by a monolayer of phospholipids and proteins, which regulate their formation and function. Triglycerol can also be found in other subcellular compartments, such as the endoplasmic reticulum, where it is synthesized, and the mitochondria, where it is oxidized. Post-translational modifications, such as phosphorylation, can influence the localization and activity of proteins involved in triglycerol metabolism .

Méthodes De Préparation

La préparation du phosphate d'ascorbyle de sodium implique plusieurs étapes :

Synthèse de l'ascorbate de calcium : L'acide ascorbique, le chlorure de calcium anhydre et l'eau déionisée sont ajoutés à une cuve de réaction. Une solution d'hydroxyde de sodium est ensuite ajoutée, suivie de trimétaphosphate de sodium pour obtenir de l'ascorbate de calcium.

Formation de l'ascorbate phosphate : L'ascorbate de calcium est lavé à l'eau et le pH est régulé avec de l'acide sulfurique pour obtenir de l'ascorbate phosphate.

Filtration et régulation du pH : L'ascorbate phosphate est filtré à travers une membrane dynamique de type microtubule. Le filtrat est ensuite ajouté à une cuve de réaction, et une solution d'hydroxyde de sodium est ajoutée goutte à goutte pour réguler le pH tout en contrôlant la température et la durée de la réaction.

Filtration finale et séchage : Le phosphate d'ascorbyle de sodium est filtré à travers un filtre à membrane de nanofiltration de type rouleau, suivi d'une filtration au charbon actif.

Analyse Des Réactions Chimiques

Le phosphate d'ascorbyle de sodium subit diverses réactions chimiques :

Oxydation : Il agit comme un antioxydant, neutralisant les radicaux libres et réduisant le stress oxydatif.

Réduction : Il peut être réduit en acide ascorbique en présence d'enzymes phosphatases dans la peau.

Substitution : Il peut participer à des réactions de substitution où le groupe phosphate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants : Les réactifs typiques comprennent l'hydroxyde de sodium, l'acide sulfurique et le trimétaphosphate de sodium. Les réactions sont généralement effectuées dans des conditions de pH et de température contrôlées.

Principaux produits : Le principal produit est l'acide ascorbique, qui est libéré lors du clivage enzymatique du groupe phosphate .

Comparaison Avec Des Composés Similaires

Le phosphate d'ascorbyle de sodium est comparé à d'autres dérivés de la vitamine C :

Acide ascorbique : L'acide ascorbique est plus puissant mais moins stable que le phosphate d'ascorbyle de sodium. Il est sujet à l'oxydation et peut provoquer une irritation de la peau.

Phosphate d'ascorbyle de magnésium : Ce composé est également stable et moins irritant, mais il est moins efficace pour pénétrer la peau.

Palmitate d'ascorbyle : Cette forme liposoluble de la vitamine C est stable mais moins efficace dans les formulations aqueuses.

Tetrahexyldecyl ascorbate : C'est une forme stable et liposoluble de la vitamine C qui est efficace pour pénétrer la peau, mais elle est moins puissante que l'acide ascorbique .

Le phosphate d'ascorbyle de sodium se distingue par sa stabilité, son efficacité et sa convenance pour les peaux sensibles, ce qui en fait un ingrédient précieux dans les produits de soin de la peau.

Activité Biologique

Polyglycerin-3 (PG-3) is a polyol compound derived from glycerin, characterized by its hydrophilic nature and multiple hydroxyl groups. This compound has garnered attention in various fields, particularly in cosmetics, pharmaceuticals, and food industries, due to its biological activity and safety profile. This article provides a comprehensive overview of the biological activity of Polyglycerin-3, including its absorption, distribution, metabolism, excretion (ADME), toxicity studies, and potential applications.

Polyglycerin-3 has a relatively low molecular weight (~240 g/mol) and high water solubility (> 1000 g/L), making it suitable for various applications. Its hydrophilic character limits passive diffusion across biological membranes, which influences its bioavailability and pharmacokinetics .

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Studies indicate that Polyglycerin-3 is absorbed primarily through the gastrointestinal tract. In a study involving Sprague-Dawley rats, over 90% of orally administered Polyglycerin-3 was absorbed .

Distribution: Once absorbed, the extracellular concentration of Polyglycerin-3 is expected to exceed intracellular concentrations. Its low vapor pressure suggests minimal pulmonary absorption .

Metabolism: Notably, Polyglycerin-3 appears to be non-metabolized in rats. Thin-layer chromatography (TLC) analysis revealed that the compound excreted in urine had the same retention factor as the solvent used in the analysis, indicating no metabolic alteration .

Excretion: The majority of Polyglycerin-3 is excreted unchanged in urine (approximately 88.3% in non-cannulated rats), with minimal amounts found in feces and carcass .

Toxicity Studies

Polyglycerin-3 has been subjected to various toxicity assessments:

- Acute Toxicity: The acute oral LD50 value for Polyglycerin-3 was determined to be greater than 2000 mg/kg body weight in Wistar rats, indicating low toxicity . No significant clinical abnormalities were observed during these studies.

- Irritation Studies: In ocular irritation tests on rabbits, mild conjunctival irritation was noted; however, these effects were reversible within 48 hours .

- Sensitization Tests: In guinea pig maximization tests involving polyglycerol mixtures containing Polyglycerin-3, no sensitization was observed .

Case Studies and Applications

Polyglycerin-3 is utilized in various formulations due to its moisturizing properties and safety profile. It has been shown to enhance the antimicrobial efficacy of preservatives when used in combination with them. For instance, formulations containing Polyglycerin-3 demonstrated excellent resistance to microbial growth while minimizing skin irritation compared to those relying solely on chemical preservatives .

Table 1: Summary of Toxicity Studies on Polyglycerin-3

Propriétés

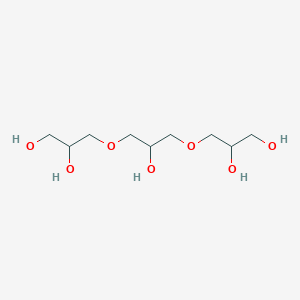

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.